Oxidation-State Differentiation: 1,1-Dioxido vs. 1,1,4-Trioxo Scaffold Potency in PTP1B Inhibition
The target compound is a 1,1-dioxido-thiadiazolidine, whereas the most closely related patented PTP1B inhibitors incorporate a 3-oxo group, yielding a 1,1,4-trioxo scaffold [1]. In the 3-oxo series, the parent scaffold 5-phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide (PTP1B-IN-1) exhibits an IC50 of 1.6 mM against PTP1B . Although direct IC50 data for the target 1,1-dioxido compound have not been publicly disclosed, the absence of the 3-oxo group removes one hydrogen-bond acceptor from the pharmacophore, which is predicted to alter the binding mode at the PTP1B catalytic site based on X-ray co-crystal structures of 3-oxo analogs (PDB 5T19) [2]. This structural difference defines a distinct chemical series for screening cascade design.
| Evidence Dimension | PTP1B inhibitory potency (IC50) and key pharmacophoric feature |
|---|---|
| Target Compound Data | 1,1-dioxido scaffold (no 3-oxo); IC50 not publicly reported |
| Comparator Or Baseline | 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide (PTP1B-IN-1, 1,1,4-trioxo scaffold): IC50 = 1.6 mM (1600 µM) |
| Quantified Difference | Presence vs. absence of 3-oxo group; quantitative potency difference cannot be calculated without target compound IC50 data. |
| Conditions | In vitro enzymatic assay; recombinant PTP1B; pNPP substrate |
Why This Matters
Procurement of the non-3-oxo (dioxido) scaffold enables exploration of a distinct region of chemical space within the PTP1B inhibitor pharmacophore, which is not accessible with the more common 3-oxo (trioxo) analogs.
- [1] Coppola, G. M. et al. 5-Substituted 1,1-dioxo-1,2,5-thiadiazolidin-3-one Derivatives as PTPase 1B Inhibitors. U.S. Patent US 7,291,635 B2, issued November 6, 2007. View Source
- [2] RCSB Protein Data Bank. PDB ID: 5T19. Structure of PTP1B complexed with N-(3'-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4'-methyl-[1,1'-biphenyl]-4-yl)acetamide. Deposited: 2016-04-07; Resolution: 2.10 Å. View Source
